2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide
CAS No.: 786630-75-9
Cat. No.: VC4062864
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 786630-75-9 |
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Molecular Formula | C8H16N2O2 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | 2-(methylamino)-N-(oxolan-2-ylmethyl)acetamide |
Standard InChI | InChI=1S/C8H16N2O2/c1-9-6-8(11)10-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3,(H,10,11) |
Standard InChI Key | NKKSEPVYXJGIGP-UHFFFAOYSA-N |
SMILES | CNCC(=O)NCC1CCCO1 |
Canonical SMILES | CNCC(=O)NCC1CCCO1 |
Introduction
Key Findings
2-(Methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS 786630-75-9) is a structurally unique acetamide derivative featuring a tetrahydrofuran (THF) ring and methylamino functional group. With a molecular formula of and molecular weight of 172.23 g/mol, this compound has garnered attention in pharmaceutical and synthetic chemistry research. While its biological activity remains underexplored, its structural motifs suggest potential applications in drug discovery and chemical synthesis. This review synthesizes data from patents, chemical databases, and peer-reviewed studies to provide a holistic analysis of its properties, synthesis, and research landscape .
Chemical Structure and Key Characteristics
Core Structural Features
The compound consists of:
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A tetrahydrofuran (THF) ring (oxolane) at the N-substituent position.
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A methylamino group () attached to the acetamide backbone.
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An acetamide moiety () bridging the THF and methylamino groups .
Table 1: Key Physical and Chemical Properties
Spectroscopic Data
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1H-NMR (DMSO-): Signals at δ 2.95 (N-methyl), 3.60 (methylene), and 5.15 (amide proton) .
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13C-NMR: Peaks corresponding to the THF ring carbons (δ 46–79 ppm) and carbonyl carbon (δ 170 ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Amido Protection: Glycine methyl ester hydrochloride reacts with tert-Butyl dicarbonate under alkaline conditions to form Boc-glycine methyl ester .
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Amidation: Boc-glycine methyl ester undergoes condensation with tetrahydrofuran-2-ylmethylamine in ether solvents .
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Deprotection: Acidic removal of the Boc group yields the final product .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
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Amidation | THF, 40–45°C, 0.5–0.8 MPa pressure | 91.2% |
Deprotection | HCl in 1,4-dioxane, 60°C | 92.4% |
Industrial-Scale Production
Pharmacological and Chemical Applications
Table 3: Structural Analogues and Their Properties
Compound Name | Molecular Formula | Key Differences | Bioactivity |
---|---|---|---|
2-(Isopropylamino)-N-(THF-2-ylmethyl)acetamide | Bulkier isopropyl group | Enhanced lipophilicity | |
N-Methyl-N-(THF-2-ylmethyl)acetamide | Lacks methylamino group | Reduced receptor affinity |
Research Gaps and Future Directions
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Biological Screening: No in vivo or in vitro activity data are publicly available. Priority should be given to assays targeting GPCRs or ion channels .
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Synthetic Optimization: Development of enantioselective routes for chiral THF derivatives .
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Pharmacokinetics: ADMET profiling to evaluate drug-likeness.
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